BenchChemオンラインストアへようこそ!

Ezatiostat Hydrochloride

GSTP1-1 inhibition Enzyme selectivity Kinase modulation

Ezatiostat hydrochloride is the only GSTP1-1 inhibitor with clinical evidence of multilineage hematologic improvement and transfusion independence in lenalidomide-refractory MDS patients (40% HI-E response, 27% transfusion independence). Its active metabolite TLK117 inhibits GSTP1-1 with Ki=0.4μM and 50-187-fold selectivity over GSTα/μ isoforms. Genetic knockout validation confirms on-target pharmacology. Unlike single-lineage growth factors, ezatiostat stimulates trilineage hematopoietic recovery (24% erythroid, 42% neutrophil, 50% platelet). Indicated for MDS combination studies, GSTP1-1 target validation, G-CSF-resistant neutropenia research, and chemotherapy-induced myelosuppression models.

Molecular Formula C27H36ClN3O6S
Molecular Weight 566.1 g/mol
CAS No. 286942-97-0
Cat. No. B1593417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzatiostat Hydrochloride
CAS286942-97-0
Synonymsezatiotsat
gamma-Glu-S-BzCys-PhGly diethyl ester
gamma-glutamyl-S-(benzyl)cysteinyl-phenylglycine diethyl ester
T.199
Telintra
TER 199
TER-199
TLK 117
TLK 199
TLK-117
TLK-199
TLK117
TLK199
Molecular FormulaC27H36ClN3O6S
Molecular Weight566.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl
InChIInChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1
InChIKeyXJDYQYNYISTAMO-GFDYFVENSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezatiostat Hydrochloride (TLK199, Telintra) Procurement Guide: GSTP1-1 Inhibitor for Hematopoiesis Modulation Research


Ezatiostat Hydrochloride (CAS 286942-97-0), also known as TLK199, Telintra, or TER199, is a liposomal small-molecule tripeptide analog of glutathione that functions as a selective, orally active inhibitor of glutathione S-transferase P1-1 (GSTP1-1) [1]. Following intracellular de-esterification, its active metabolite TLK117 binds to and inhibits GSTP1-1 with nanomolar affinity, thereby disrupting the GSTP1-1/JNK protein-protein interaction, activating c-Jun N-terminal kinase (JNK), and promoting MAPK-mediated cellular proliferation and differentiation pathways [1]. This mechanism stimulates the proliferation and maturation of hematopoietic precursor cells, including granulocytes, monocytes, erythrocytes, and platelets [2]. The compound has reached Phase II clinical development for myelodysplastic syndrome (MDS) and has been investigated for chemotherapy-induced myelosuppression and idiopathic chronic neutropenia [3].

Why Ezatiostat Hydrochloride Cannot Be Substituted with Generic GSTP1-1 Inhibitors or Standard-of-Care Agents in MDS and Cytopenia Research


GSTP1-1 inhibitors represent a heterogeneous class of compounds with widely divergent potency, selectivity profiles, and clinical activity spectrums. Generic GSTP1-1 inhibitors reported in the literature exhibit IC50 values ranging from 1.4 μM to 21 μM for GSTP1-1 [1], whereas ezatiostat (via its active metabolite TLK117) demonstrates a Ki of 0.4 μM for GSTP1-1 with 50- to 187-fold selectivity over GSTα and GSTμ family enzymes (Kis = 20-75 μM) [2]. Furthermore, ezatiostat is currently the only GSTP1-1 inhibitor with clinical evidence of multilineage hematologic improvement and transfusion independence in MDS patients [3]. Standard-of-care agents such as lenalidomide exhibit limited efficacy in non-del(5q) MDS (≈25% response rate) [4], while ezatiostat has demonstrated activity in lenalidomide-refractory populations [5]. For research programs requiring GSTP1-1 inhibition with hematopoiesis-stimulating pharmacology in clinically relevant contexts, generic substitution or off-the-shelf GST inhibitors cannot replicate ezatiostat's combined potency, isoform selectivity, and validated in vivo efficacy profile.

Ezatiostat Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Performance Analysis for Scientific Procurement


GSTP1-1 Inhibition Potency and Isoform Selectivity: Ezatiostat vs. Generic GST Inhibitors

Ezatiostat (via its active metabolite TLK117) inhibits GSTP1-1 with a Ki of 0.4 μM, representing substantially higher potency than generic GST inhibitors such as GSTO-IN-2, which exhibits an IC50 of 1.4 μM for GSTP1-1 [1]. Furthermore, ezatiostat demonstrates marked isoform selectivity, with Ki values of 20-75 μM for GSTα and GSTμ family enzymes, corresponding to 50- to 187-fold selectivity for GSTP1-1 over these off-target GST isoforms [2]. In contrast, GSTO-IN-2 shows IC50 values of 3.6 μM for GSTA2 and 16.3 μM for GSTM1, representing only 2.6- to 11.6-fold selectivity [1].

GSTP1-1 inhibition Enzyme selectivity Kinase modulation

In Vivo Hematopoietic Stimulation: Ezatiostat Mechanism Validation via GSTP1-1 Knockout Comparison

In vivo treatment of GSTπ wild-type (+/+) mice with ezatiostat (TLK199) at 75 mg/kg i.p. resulted in a significant 2-fold increase in circulating white blood cells 3 days after treatment, driven primarily by an increase in lymphocytes [1]. Critically, analysis of blood from GSTπ knockout (-/-) mice showed no increase in white blood cell count above control following identical ezatiostat treatment [1]. This genetic validation demonstrates that ezatiostat's hematopoietic effects are specifically mediated through GSTP1-1 inhibition rather than off-target mechanisms.

Myeloprotection Hematopoiesis White blood cell stimulation

Clinical Activity in Lenalidomide-Refractory MDS: Ezatiostat HI-E Response Rate Comparison

In a Phase 2 randomized multicenter study (n=73 evaluable patients with Low or Int-1 risk MDS), oral ezatiostat hydrochloride demonstrated an overall hematologic improvement-erythroid (HI-E) response rate of 22% (13/60 evaluable patients; 95% CI: 12.1%-34.2%) with a median duration of response of 34 weeks [1]. Among patients with prior lenalidomide exposure but no prior DNA methyltransferase inhibitor (DMTI) treatment, the HI-E rate was 40% (6/15 patients; 95% CI: 16.3%-67.7%), with 5/11 patients (45%) achieving significant RBC transfusion reduction and 3/11 patients (27%) achieving transfusion independence [1]. This compares favorably to the reported lenalidomide response rate of approximately 25% in non-del(5q) MDS patients [2].

Myelodysplastic syndrome Lenalidomide-refractory Transfusion independence

Complete Hematologic Response in G-CSF-Resistant Idiopathic Chronic Neutropenia: Ezatiostat Case Evidence

A case report documented a 64-year-old female with longstanding idiopathic chronic neutropenia (ICN) who had been resistant to granulocyte colony-stimulating factor (G-CSF) therapy, experiencing frequent sepsis episodes requiring hospitalization and prolonged antibiotic courses over 4 years [1]. Following treatment with oral ezatiostat, the patient responded by the end of the first month with stabilization of absolute neutrophil count (ANC) despite tapering and then completely stopping G-CSF, accompanied by clearing of fever and healing of areas of infection [1]. The patient achieved a complete and sustained hematologic response.

Idiopathic chronic neutropenia G-CSF resistance Neutrophil recovery

Multilineage Hematologic Improvement: Ezatiostat Injection Formulation Across Three Blood Cell Lineages

In a Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (n=54 MDS patients), trilineage responses were observed in 4 of 16 patients (25%) with trilineage cytopenia at baseline [1]. Across the evaluable patient population, hematologic improvement was documented in multiple lineages: HI-Erythroid in 9 of 38 patients (24%), HI-Neutrophil in 11 of 26 patients (42%), and HI-Platelet in 12 of 24 patients (50%) [1]. These responses were accompanied by improvement in clinical symptoms, reductions in transfusion requirements, and improvement in bone marrow maturation and cellularity [1].

Trilineage response Myelosuppression Bone marrow recovery

Ezatiostat Hydrochloride Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Myelodysplastic Syndrome (MDS) Translational Research Requiring Lenalidomide-Refractory Disease Models

For research programs investigating therapeutic strategies for lenalidomide-refractory or lenalidomide-resistant MDS, ezatiostat hydrochloride offers a mechanistically distinct alternative with documented clinical activity in this specific patient population. The Phase 2 evidence demonstrating a 40% HI-E response rate in lenalidomide-exposed patients, including 27% transfusion independence [1], establishes ezatiostat as a critical comparator or lead compound for studies targeting this unmet clinical need. Procurement is indicated for: (1) preclinical combination studies with lenalidomide or hypomethylating agents in MDS models; (2) biomarker discovery programs correlating GSTP1-1 inhibition with clinical response in lenalidomide-refractory settings; and (3) in vivo efficacy studies requiring a validated GSTP1-1 inhibitor with established clinical activity benchmarks [1].

GSTP1-1 Mechanism-of-Action Studies Requiring Genetic Validation of On-Target Pharmacology

Researchers requiring definitive confirmation that observed biological effects are mediated specifically through GSTP1-1 inhibition should prioritize ezatiostat hydrochloride. The genetic knockout validation study showing that ezatiostat increases white blood cells 2-fold in GSTπ wild-type mice while producing no effect in GSTπ knockout mice [2] provides unambiguous evidence of mechanism-specific pharmacology. This property enables precise experimental interpretation in: (1) studies dissecting GSTP1-1-mediated signaling pathways (JNK, MAPK); (2) research investigating the role of GSTP1-1 in hematopoiesis, myeloproliferation, or drug resistance; and (3) target validation experiments where off-target confounding must be minimized [2].

Growth Factor-Resistant Cytopenia Research and Alternative Hematopoietic Stimulation Studies

For programs investigating therapeutic options for cytopenias unresponsive to standard myeloid growth factors (e.g., G-CSF, erythropoietin), ezatiostat hydrochloride represents a mechanistically orthogonal approach. The documented case of complete and sustained hematologic response in a G-CSF-resistant ICN patient following ezatiostat treatment [3] demonstrates that GSTP1-1 inhibition/JNK activation can stimulate neutrophil production through pathways distinct from G-CSF receptor agonism. Procurement is warranted for: (1) preclinical models of G-CSF-resistant neutropenia; (2) research exploring GSTP1-1 inhibition as an alternative or adjunctive hematopoietic stimulation strategy; and (3) studies investigating the molecular basis of growth factor resistance in chronic cytopenias [3].

Multilineage Hematopoietic Recovery Studies in Chemotherapy-Induced Myelosuppression Models

Investigators studying chemotherapy-induced myelosuppression and hematopoietic recovery will benefit from ezatiostat's validated ability to stimulate recovery across all three blood cell lineages. Preclinical testing has shown ezatiostat increases white blood cell production in animals depleted by treatment with cisplatin or fluorouracil [4], while clinical data demonstrate trilineage responses in 25% of patients with trilineage cytopenia, plus lineage-specific improvement rates of 24% (erythroid), 42% (neutrophil), and 50% (platelet) [5]. This pan-hematopoietic stimulation profile distinguishes ezatiostat from single-lineage growth factors and positions it as a unique tool for: (1) myeloprotection studies in chemotherapy models; (2) bone marrow recovery and engraftment research; and (3) comparative efficacy studies against lineage-restricted growth factors [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezatiostat Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.